molecular formula C5H8O3 B3044194 Ethyl Pyruvate-3,3,3-d3 CAS No. 66966-38-9

Ethyl Pyruvate-3,3,3-d3

Cat. No.: B3044194
CAS No.: 66966-38-9
M. Wt: 119.13 g/mol
InChI Key: XXRCUYVCPSWGCC-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Pyruvate-3,3,3-d3 is a deuterated form of ethyl pyruvate, where the hydrogen atoms at the 3,3,3 positions are replaced with deuterium This compound is a derivative of pyruvic acid and is known for its stability and non-toxic nature in aqueous solutions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Pyruvate-3,3,3-d3 can be synthesized through the esterification of pyruvic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic oxidation of ethyl lactate with a deuterium source. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment with specific temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyruvate-3,3,3-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

    Reduction: It can be reduced to form ethyl lactate.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

Ethyl Pyruvate-3,3,3-d3 has a wide range of applications in scientific research:

Mechanism of Action

Ethyl Pyruvate-3,3,3-d3 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ethyl Pyruvate-3,3,3-d3 is unique due to its deuterium substitution, which enhances its stability and reduces its reactivity compared to non-deuterated ethyl pyruvate. Similar compounds include:

This compound stands out due to its enhanced stability and unique isotopic labeling, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3,3,3-trideuterio-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCUYVCPSWGCC-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl Pyruvate-3,3,3-d3
Reactant of Route 2
Reactant of Route 2
Ethyl Pyruvate-3,3,3-d3
Reactant of Route 3
Reactant of Route 3
Ethyl Pyruvate-3,3,3-d3
Reactant of Route 4
Reactant of Route 4
Ethyl Pyruvate-3,3,3-d3
Reactant of Route 5
Reactant of Route 5
Ethyl Pyruvate-3,3,3-d3
Reactant of Route 6
Ethyl Pyruvate-3,3,3-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.